(3Z)-3-(2-oxopropylidene)oxolan-2-one
Description
(3Z)-3-(2-oxopropylidene)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a conjugated α,β-unsaturated ketone (2-oxopropylidene) substituent at the 3-position. This structural motif introduces significant reactivity due to the electron-deficient enone system, which can act as a Michael acceptor. The γ-lactone core distinguishes it from six-membered diketopiperazines and indolinones, offering unique stereoelectronic properties for interactions in biological or synthetic contexts .
Properties
CAS No. |
139915-22-3 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |
InChI Key |
CXGLOIFHYPUVGP-XQRVVYSFSA-N |
SMILES |
CC(=O)C=C1CCOC1=O |
Isomeric SMILES |
CC(=O)/C=C\1/CCOC1=O |
Canonical SMILES |
CC(=O)C=C1CCOC1=O |
Synonyms |
2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxolan-2-one (γ-Lactone) Derivatives
The γ-lactone framework is shared among several compounds, but substituent variations lead to distinct properties:
Key Observations :
- The 2-oxopropylidene group in the target compound introduces reactivity absent in saturated or hydroxylated analogs.
- γ-Lactones with alkyl or hydroxyalkyl groups (e.g., 5-propyloxolan-2-one) are associated with flavor profiles, whereas halogenated derivatives (e.g., 5-(3-iodopropyl)oxolan-2-one) may have specialized industrial uses .
Diketopiperazine Derivatives
Diketopiperazines (DKPs) share a six-membered ring with two amide bonds but differ in substituents and conjugation:
Comparison with Target Compound :
- Structural : DKPs have a larger, rigid ring system compared to the γ-lactone core, but both feature α,β-unsaturated ketones (benzylidene or oxopropylidene) that may interact with biological targets via similar mechanisms (e.g., Michael addition).
- Bioactivity: The conjugated systems in DKPs correlate with antiviral activity, suggesting that the target compound’s enone group could also confer bioactivity if tested .
Indolin-2-one Derivatives
Indolinones with α,β-unsaturated carbonyl substituents are noted for anticancer properties:
Comparison with Target Compound :
- Structural: Both compounds possess a 2-oxopropylidene group, but the indolinone core is aromatic and planar, contrasting with the non-aromatic γ-lactone.
- Reactivity: The enone system in both compounds likely facilitates covalent binding to cysteine residues in enzymes, a mechanism exploited in kinase inhibitors .
Research Implications and Gaps
- Synthetic Utility: The γ-lactone core could serve as a scaffold for developing novel Michael acceptors with tailored reactivity, leveraging lessons from diketopiperazine synthesis () .
- Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
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